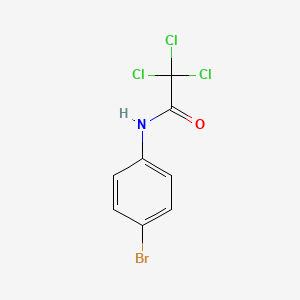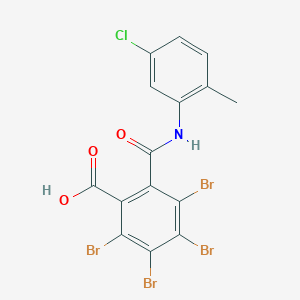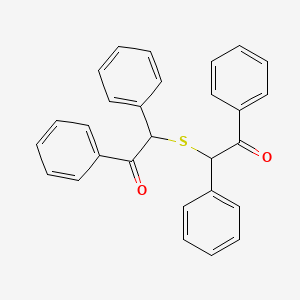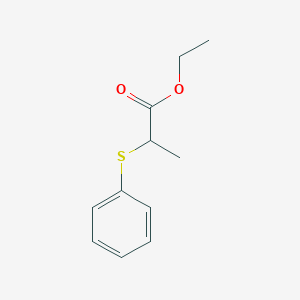
1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,8-Tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its acridinium core, which is substituted with methoxy groups and phenyl rings, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride typically involves multiple steps. One common method includes the reaction of 10-methyl-9-acridinone with 2,4,6-trimethylaniline, followed by further reactions with appropriate reagents to introduce the methoxy groups and phenyl rings . The final step involves the reaction with trifluoroborane and fluoride to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6,8-Tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the acridinium core, leading to different derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
1,3,6,8-Tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a component in electronic devices
Wirkmechanismus
The mechanism of action of 1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride involves its interaction with molecular targets and pathways. The compound’s acridinium core can intercalate with DNA, making it useful in biochemical assays. Additionally, its fluorescent properties allow it to act as a probe, emitting light upon excitation, which can be used to detect various biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **
3,6-di-tert-butyl-9-mesityl-phenylacridin-10-ium tetrafluoroborate: Similar structure but with tert-butyl groups instead of methoxy groups.
Eigenschaften
Molekularformel |
C32H32BF4NO4 |
|---|---|
Molekulargewicht |
581.4 g/mol |
IUPAC-Name |
1,3,6,8-tetramethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;trifluoroborane;fluoride |
InChI |
InChI=1S/C32H32NO4.BF3.FH/c1-19-13-20(2)29(21(3)14-19)32-30-25(15-23(34-4)17-27(30)36-6)33(22-11-9-8-10-12-22)26-16-24(35-5)18-28(37-7)31(26)32;2-1(3)4;/h8-18H,1-7H3;;1H/q+1;;/p-1 |
InChI-Schlüssel |
HCYMGKLDRBXSLK-UHFFFAOYSA-M |
Kanonische SMILES |
B(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C(=CC(=CC3=[N+](C4=C2C(=CC(=C4)OC)OC)C5=CC=CC=C5)OC)OC)C.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(4-Ethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11940644.png)

![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)





![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)
